Nonanoic acid

Catalog No.
S606713
CAS No.
112-05-0
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonanoic acid

CAS Number

112-05-0

Product Name

Nonanoic acid

IUPAC Name

nonanoic acid

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)

InChI Key

FBUKVWPVBMHYJY-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)O

Solubility

Soluble in ethanol, chloroform, ether
1:8 IN 50% ALCOHOL; 1:3 IN 60% ALCOHOL; INSOL IN WATER; SOL IN MOST ORG SOLVENTS
In water, 284 mg/L at 30 °C
0.284 mg/mL
soluble inmost organic solvents; Insoluble in wate

Synonyms

nonanoic acid, pelargonic acid, pelargonic acid, aluminum salt, pelargonic acid, cadmium salt, pelargonic acid, calcium salt, pelargonic acid, potassium salt, pelargonic acid, sodium salt, pelargonic acid, zinc salt, potassium nonanoate

Canonical SMILES

CCCCCCCCC(=O)O

Material Science:

  • Surfactant studies: Nonanoic acid, being a medium-chain fatty acid, exhibits surface-active properties. Researchers study its behavior at the air-water interface to understand its potential applications in various fields, including marine and atmospheric chemistry []. This research helps in understanding the behavior of pollutants and other molecules in these environments.
  • Nanoparticle synthesis: Nonanoic acid can be used as a capping agent in the synthesis of nanoparticles. It helps control the size and morphology of the nanoparticles, which are crucial for their specific applications in various fields like catalysis and drug delivery [].

Environmental Science:

  • Biodegradation studies: Nonanoic acid is readily biodegradable by microorganisms in the environment. Researchers use it to study the biodegradation mechanisms of various organic pollutants and develop strategies for bioremediation []. This knowledge is crucial for cleaning up contaminated environments.
  • Environmental fate studies: Understanding the behavior of nonanoic acid in the environment is essential for assessing its potential environmental impact. Researchers study its adsorption, desorption, and degradation in soil and water to predict its fate and transport [].

Medical and Pharmaceutical Research:

  • Antimicrobial studies: Some studies suggest that nonanoic acid might possess antimicrobial properties. Researchers investigate its potential as an antibacterial or antifungal agent []. However, more research is required to fully understand its efficacy and safety for these applications.
  • Drug delivery systems: Nonanoic acid can be used as a building block in the development of novel drug delivery systems. Its ability to form self-assembling structures has potential applications in targeted drug delivery and controlled release of drugs [].

Nonanoic acid, also known as pelargonic acid, is a nine-carbon straight-chain saturated fatty acid with the chemical formula C9H18O2\text{C}_9\text{H}_{18}\text{O}_2. It appears as a colorless oily liquid with a characteristic unpleasant and rancid odor. Nonanoic acid is nearly insoluble in water but highly soluble in organic solvents, making it useful in various applications. The name "pelargonic" derives from the pelargonium plant, where esters of this acid can be found naturally. Its esters and salts are referred to as pelargonates or nonanoates .

Herbicidal action

Nonanoic acid disrupts plant cell membranes, leading to the leakage of cellular contents and ultimately cell death []. The exact mechanism behind this disruption is still under investigation.

Antimicrobial properties

The mechanism of nonanoic acid's antifungal activity is not fully understood. However, it is proposed to involve disruption of fungal cell membranes and inhibition of fungal growth [].

  • Skin and eye irritant: Nonanoic acid can irritate the skin and eyes upon contact [].
  • Mildly toxic: Ingestion of nonanoic acid can cause gastrointestinal irritation [].
  • Combustible: Nonanoic acid has a flash point of 130 °C, indicating flammability at high temperatures [].
Typical of carboxylic acids:

  • Esterification: Nonanoic acid reacts with alcohols to form esters. This reaction can be catalyzed by acids or bases.

    For example:
    Nonanoic Acid+AlcoholNonanoate Ester+Water\text{Nonanoic Acid}+\text{Alcohol}\rightarrow \text{Nonanoate Ester}+\text{Water}
  • Reduction: Nonanoic acid can be reduced to nonanol using reducing agents like lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, nonanoic acid can lose carbon dioxide to form shorter-chain fatty acids.

Nonanoic acid exhibits several biological activities. It has been noted for its antifungal properties, which make it useful in agricultural applications. Additionally, it has been studied as an experimental irritant for skin reactions, particularly in dermatological research. Nonanoic acid is used as a positive control in studies of irritant contact dermatitis, providing insights into skin responses to various irritants .

Nonanoic acid can be synthesized through various methods:

  • Ozonolysis of Oleic Acid: This industrial method involves the ozonolytic cleavage of oleic acid to produce nonanoic and azelaic acids .
  • Dimerization of 1,3-butadiene: A two-step process begins with the dimerization of 1,3-butadiene followed by hydroesterification to yield nonanoate esters, which can then be hydrogenated to produce nonanoic acid .
  • Permanganate Oxidation: In laboratory settings, nonanoic acid can be produced through the oxidation of 1-decene using permanganate .

Nonanoic acid has diverse applications across various industries:

  • Agriculture: Used as a herbicide (ammonium pelargonate) in combination with glyphosate for effective weed control.
  • Food Industry: Its esters are utilized as flavoring agents due to their pleasant aroma.
  • Chemical Manufacturing: Employed in producing plasticizers, lacquers, and lubricants.
  • Pharmaceuticals: Investigated for potential therapeutic effects, including its potency compared to other anticonvulsants .

Research has shown that nonanoic acid interacts with biological systems in ways that may lead to irritation or inflammation. Studies have highlighted its role as an irritant in skin testing protocols, where it serves as a reference compound for evaluating other irritants . Additionally, its antifungal activity suggests potential interactions with microbial cells that could disrupt their membranes.

Nonanoic acid shares structural and functional similarities with several other fatty acids and compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Octanoic AcidC8H16O2Eight-carbon chain; used in food flavoring
Decanoic AcidC10H20O2Ten-carbon chain; found in coconut oil
Undecanoic AcidC11H22O2Eleven-carbon chain; exhibits antimicrobial properties
Dodecanoic AcidC12H24O2Twelve-carbon chain; commonly known as lauric acid

Uniqueness of Nonanoic Acid:

  • Nonanoic acid is notable for its specific nine-carbon chain length and its dual role as both an agricultural herbicide and an experimental irritant.
  • Its distinct odor and solubility properties differentiate it from other fatty acids.

Ozonolysis of Oleic Acid

Ozonolysis of oleic acid represents one of the most significant industrial routes for nonanoic acid production. This process involves the cleavage of the carbon-carbon double bond in oleic acid using ozone, resulting in the formation of nonanoic acid alongside azelaic acid as major products. The reaction proceeds through the formation of a primary ozonide intermediate, which subsequently rearranges to form more stable secondary ozonides before final hydrolytic cleavage.

Research conducted on fatty acid monolayers at the air-water interface has revealed important insights into the ozonolysis mechanism. The process generates four primary products: nonanal, nonanoic acid, 9-oxononanoic acid, and azelaic acid, which are observed in roughly equal yields under controlled conditions. Temperature plays a crucial role in determining the persistence of the resulting products, with studies showing that residual surface films containing nonanoic acid and related compounds are retained at the interface after ozonolysis at near-zero temperatures but not at room temperature.

The kinetic behavior of oleic acid ozonolysis has been extensively characterized, with rate coefficients determined to be (2.2 ± 0.4) × 10⁻¹⁰ cm² s⁻¹ at 21 ± 1 degrees Celsius and (2.2 ± 0.2) × 10⁻¹⁰ cm² s⁻¹ at 2 ± 1 degrees Celsius. These findings indicate that the reaction rate is not significantly affected by temperature variations within this range, making the process viable under various atmospheric and industrial conditions.

Advanced analytical techniques using negative ion mode electrospray ionization ion trap mass spectrometry have identified complex reaction pathways beyond the simple cleavage products. The ozonolysis generates higher molecular weight compounds with mass-to-charge ratios up to 1000 Daltons, representing linear alpha-acyloxyalkyl hydroperoxides, secondary ozonides, and cyclic diperoxides formed through reactions between ozonolysis products and Criegee intermediates.

Coupled Dimerization and Hydroesterification

An alternative synthetic route involves the coupled dimerization and hydroesterification of 1,3-butadiene as the initial step. This two-stage process begins with the formation of a doubly unsaturated C₉-ester through the reaction of two molecules of 1,3-butadiene with carbon monoxide and methanol. The intermediate product, characterized by the presence of two carbon-carbon double bonds, undergoes subsequent hydrogenation to yield esters of nonanoic acid.

The chemical equation for this transformation demonstrates the elegant atom economy of the process: 2 CH₂=CHCH=CH₂ + CO + CH₃OH → CH₂=CH(CH₂)₃CH=CHCH₂CO₂CH₃, followed by CH₂=CH(CH₂)₃CH=CHCH₂CO₂CH₃ + 2 H₂ → CH₃(CH₂)₇CO₂CH₃. This method offers advantages in terms of controlled stereochemistry and reduced formation of undesired byproducts compared to direct oxidation methods.

The reaction conditions for this process typically require carefully controlled temperature and pressure parameters to optimize selectivity for the desired linear product over branched isomers. Catalyst selection plays a critical role in determining both the conversion efficiency and the selectivity profile of the overall transformation sequence.

Permanganate Oxidation of Alkenes

Permanganate oxidation provides a reliable method for converting terminal alkenes to the corresponding carboxylic acids, including the synthesis of nonanoic acid from 1-decene. Research has demonstrated that the oxidation of 1-decene proceeds satisfactorily in aqueous suspension, yielding nonanoic acid in 95% isolated yield. This high efficiency makes permanganate oxidation particularly attractive for laboratory-scale synthesis and analytical applications.

The reaction mechanism involves the initial formation of a cyclic manganate ester intermediate through syn addition of the permanganate ion across the alkene double bond. Subsequent hydrolysis and further oxidation steps convert the intermediate through aldehyde stages to the final carboxylic acid product. The aldehyde intermediate is further oxidized to carboxylic acid by the potassium permanganate under the reaction conditions.

Experimental procedures for this transformation have been refined to achieve optimal yields while minimizing side reactions. A typical protocol involves treating 1-decene with potassium permanganate in an aqueous suspension system, followed by acidification and product isolation through standard extraction techniques. The derived hydrazide analysis confirmed the identity of the nonanoic acid product with a melting point of 92.5-93.5 degrees Celsius.

Comparative studies examining different solvent systems reveal that aqueous suspension conditions generally provide superior results compared to organic cosolvent systems. When tert-butanol was added to the reaction mixture, the yield of nonanoic acid decreased and measurable amounts of lower homologue acids were formed, indicating increased side reaction pathways.

Biocatalytic Hydroxylation

Modern biotechnological approaches have revolutionized nonanoic acid production through engineered biocatalytic systems. Recombinant Corynebacterium glutamicum expressing alcohol/aldehyde dehydrogenases from Acinetobacter species has been successfully employed for the production of 1,9-nonanedioic acid from 9-hydroxynonanoic acid, which serves as an intermediate derived from oleic acid. This multi-step enzymatic cascade demonstrates the potential for sustainable production methods.

The biocatalytic system achieves remarkable conversion efficiencies, producing 1,9-nonanedioic acid to concentrations of 16 millimolar within 8 hours when 9-hydroxynonanoic acid is added at 20 millimolar concentration. The engineered microorganisms express specific enzyme systems including OhyA hydroxylase, secondary alcohol dehydrogenase, and Baeyer-Villiger monooxygenase, creating a coordinated metabolic pathway for fatty acid transformation.

Advanced biocatalytic systems have been developed to overcome toxicity limitations associated with high concentrations of hydrophobic chemicals. Researchers have constructed enhanced systems incorporating adsorbent resins and strong base anion-exchange resins to reduce solubility issues while introducing cofactor regeneration systems. These improvements have enabled the conversion of 300 millimolar (83.9 grams per liter) oleic acid into 202 millimolar (35.2 grams per liter) omega-hydroxynonanoic acid, representing a 21-fold improvement over previously reported results.

Directed evolution approaches have successfully converted fatty acid hydroxylases into decarboxylases for direct synthesis of 1-alkenes from fatty acids. The engineered enzyme utilizes inexpensive hydrogen peroxide to oxidatively decarboxylate C₆-C₁₈ saturated fatty acids with high reactivity, achieving turnover frequencies of 3,700 per hour for myristic acid. When coupled with in situ hydrogen peroxide supply systems using glucose oxidase, these enzymes deliver 1-alkenes in yields up to 99%.

Patent-Specific Production Innovations

Patent literature reveals several innovative approaches to nonanoic acid synthesis that offer commercial advantages. A particularly notable method involves the palladium-catalyzed carbonylation of 1-octene with formic acid and acetic anhydride. This process achieves yields of 92% with exceptional linear-to-branched chain ratios of 30:1, demonstrating remarkable selectivity control.

The patented procedure requires specific reaction conditions including palladium acetate catalyst (0.025 millimoles), monophosphine ligand (0.15 millimoles), and operation at 80 degrees Celsius for 48 hours under inert atmosphere in sealed reaction vessels. The process utilizes 1-octene (0.5 millimoles), formic acid (0.75 millimoles), and acetic anhydride (0.1 millimoles) in toluene solvent, followed by aqueous workup procedures involving sodium hydroxide washing and hydrochloric acid acidification.

Historical patent documentation from 1948 describes early synthetic approaches focusing on the oxo process for nonanoic acid production. This method involves the reaction of olefins with carbon monoxide and hydrogen in the presence of catalysts to yield aldehydes, which are subsequently oxidized to the corresponding carboxylic acids. The oxo process remains relevant in modern industrial applications due to its scalability and established infrastructure requirements.

Industrial manufacturing processes also include oxidation of methylnonyl ketone and synthetic routes from heptyl iodide using malonic ester synthesis. These methods provide alternative pathways when specific starting materials are more readily available or when process economics favor particular synthetic strategies. Commercial production typically involves fractional distillation for purification, though products often contain related C₆-C₁₂ fatty acids (approximately 3%) that cannot be easily separated due to similar physical properties.

Recent patent developments have focused on the production of nonanoic acid esters for specialized applications. These compositions utilize n-nonanoic acid esters of xylitan and sorbitan, prepared through controlled esterification reactions that maintain specific hydroxyl number requirements for optimal performance in commercial formulations.

Primary Mode of Action

Nonanoic acid functions as a foliar-applied herbicide through a rapid contact mechanism that exclusively targets plant cell membranes [1]. The compound acts by attacking and destroying the cell membranes of the plant epidermis, causing rapid tissue dehydration and necrotic lesions on aerial plant parts [1]. Research demonstrates that nonanoic acid intercalates into cellular membranes, leading to immediate leakage followed by breakdown of membrane acyl lipids through peroxidative activity [1]. This dual mechanism involves initial membrane disruption and subsequent oxidative damage driven by singlet oxygen formed through the action of sunlight on chlorophyll displaced from thylakoids [1].

The herbicidal effectiveness of nonanoic acid is temperature-dependent, with optimal activity occurring above 15 degrees Celsius on luminous days [1]. Under these conditions, treated plants begin to exhibit damage within 15 to 60 minutes of application and begin to collapse within 1 to 3 hours [1]. The herbicide remains effective even when rainfall occurs 2 hours after application [1]. The rapid burn-down effect results from potent oxidative radical species that cause peroxidation and subsequent necrosis [1].

Membrane Disruption Mechanisms

Computational simulations reveal that nonanoic acid's ability to penetrate and destabilize plant plasma membranes stems from a mismatch in alkyl chain length between the fatty acid and lipid hydrophobic tails [1]. This chain-length mismatch combined with intermediate levels of affinity enables optimal combinations for lipid bilayer perturbation and maximum phytotoxicity [1]. The compound demonstrates superior membrane-disrupting capabilities compared to both short-chain fatty acids, which have high mismatch but low affinity, and long-chain fatty acids, which possess high affinity but low chain-length mismatch [1].

Photosynthetic electron transport rate studies using cucumber cotyledon discs show that nonanoic acid rapidly suppresses photosynthetic activity, with effectiveness comparable to other herbicides targeting lipid biosynthesis and waxes [1]. The compound achieves maximum formation of ethane and propane resulting from acyl lipid peroxidation in green cress seedlings at concentrations of approximately 1.2 to 1.8 percent [1]. At these optimal concentrations, ethane formation reaches levels approximately 27-fold higher than propane formation, indicating preferential peroxidation of omega-3 fatty acid residues over omega-4 acids [1].

Species-Specific Efficacy Patterns

Field research demonstrates significant variability in weed species sensitivity to nonanoic acid applications [2]. Grass weeds, particularly Alopecurus myosuroides and Lolium rigidum, exhibit reduced sensitivity with limited and transient symptoms even at high application rates [2]. Among dicotyledonous weeds, substantial differences in sensitivity occur, with Portulaca oleracea, Persicaria maculosa, and Abutilon theophrasti showing lower sensitivity compared to Conyza sumatrensis and Solanum nigrum [2].

Environmental conditions significantly influence herbicidal efficacy, with hot and dry conditions promoting leaf traits that decrease weed sensitivity by reducing herbicide penetration inside leaves [2]. Greenhouse studies indicate that nonanoic acid at concentrations of 11 kilograms active ingredient per hectare diluted in 400 liters of water fails to control developed plants of Cyperus esculentus, Convolvulus arvensis, and Poa annua [3]. However, controlled experiments using pelargonic acid at 15 pounds per year (9 percent volume to volume) demonstrate maximum smooth crabgrass control of 56 percent and broadleaf weed control of 66 percent within one day of initial spray treatment [1].

Synergistic Enhancement Mechanisms

Research investigations reveal that nonanoic acid exhibits enhanced herbicidal activity when combined with specific organic acid compounds [4] [5]. The addition of diammonium succinate and succinic acid improves the efficacy of pelargonic acid formulations from 117 to 200 percent in greenhouse conditions [5]. Lactic acid and glycolic acid enhance the efficacy of pelargonic acid formulations on velvetleaf and common lambsquarters by 126 to 168 percent in greenhouse studies and 117 to 138 percent in field applications [5].

Systematic screening approaches demonstrate that nonanoic acid combinations with other herbicides can produce synergistic effects [6]. Laboratory studies using Arabidopsis thaliana as a model system successfully identify rare herbicide synergies, with particular effectiveness observed when combining fatty acid herbicides with bleaching herbicides [6]. Commercial formulations increasingly incorporate nonanoic acid with other active ingredients, including pyrethrin compounds and glyphosate, to achieve enhanced weed control effectiveness [4] [7].

Table 1: Herbicidal Activity of Nonanoic Acid Against Various Weed Species

Weed SpeciesNonanoic Acid ConcentrationEfficacy (%)Time to Effect
Abutilon theophrasti5-15 lb/year (9% v/v)Variable15-60 min
Alopecurus myosuroidesHigh doses - reduced sensitivityReduced/transient15-60 min
Conyza sumatrensisHigh sensitivityHigh15-60 min
Lolium rigidumReduced sensitivityReduced/transient15-60 min
Persicaria maculosaLess sensitiveModerate15-60 min
Setaria pumilaVariableVariable15-60 min
Solanum nigrumHigh sensitivityHigh15-60 min
Mixed weeds (crabgrass)5-15 lb/year56% control15-60 min
Cucumber cotyledons1.2-1.8%Maximum effect15-60 min
General broadleaf weeds11 kg a.i. ha⁻¹Partial control15-60 min

Nematicidal Effects on Plant-Parasitic Nematodes

Activity Against Root-Knot Nematodes

Extensive research demonstrates that nonanoic acid derivatives exhibit significant nematicidal activity against multiple species of plant-parasitic nematodes [8] [9]. Methyl pelargonate, a derivative of nonanoic acid, reduces gall numbers at concentrations greater than or equal to 0.8 microliters active ingredient per liter in laboratory bioassays using Meloidogyne javanica on tomato seedling roots [8] [9]. Microscopic observations of treated Meloidogyne javanica second-stage juveniles indicate that methyl pelargonate demonstrates toxicity to nematodes at concentrations as low as 0.2 microliters active ingredient per liter [8] [9].

Greenhouse experiments reveal that weekly soil drenches of methyl pelargonate at concentrations of 4.8 or 3.2 microliters active ingredient per liter significantly reduce the number of eggs produced by Meloidogyne incognita on soybean plants [8] [9]. The nematicidal effectiveness occurs through direct toxic effects on nematode development and reproduction cycles [8] [9]. Research indicates that soil drenches with microemulsions of methyl pelargonate at 3.2 microliters active ingredient per liter applied weekly or as two initial applications effectively control root-knot nematodes with minimal effects on plant vigor [8] [9].

Effects on Soybean Cyst Nematodes

Controlled studies demonstrate that nonanoic acid derivatives effectively reduce soybean cyst nematode populations [8] [9]. Weekly soil drenches of methyl pelargonate at concentrations of 6.4, 3.2, and 1.6 microliters active ingredient per liter significantly reduce cysts of Heterodera glycines per gram of root compared to control treatments in greenhouse experiments [8] [9]. The nematicidal activity occurs through disruption of nematode life cycles and inhibition of cyst formation processes [8] [9].

Research investigations confirm that methyl pelargonate applications provide effective control against both root-knot and soybean cyst nematodes when applied as weekly treatments or concentrated initial applications [8] [9]. The compound demonstrates consistent efficacy across different soil mixtures, indicating broad applicability for various agricultural conditions [8] [9]. No significant interactions between chemical treatment and different soil compositions affect nematode population reduction or plant vigor parameters [8] [9].

Comparative Nematicidal Potency

Studies evaluating fatty acid nematicidal properties demonstrate that nonanoic acid ranks among the most effective medium-chain fatty acids for nematode control [10]. Research comparing nine different fatty acids against Meloidogyne incognita reveals that capric acid shows the strongest nematicidal effect, while nonanoic acid demonstrates significant activity in inhibiting egg hatching and causing juvenile mortality [10]. Nonanoic acid applications result in hatching rate reductions and cause mortality rates approaching 50 percent after 24-hour exposure periods [10].

Comparative analysis indicates that fatty acids demonstrate differential nematicidal effects, with structural specificity determining effectiveness levels [10]. Nonanoic acid exhibits particular efficacy in reducing nematode reproduction while maintaining minimal adverse effects on host plant biomass [10]. Research confirms that cucumber biomass remains unaffected or even significantly increased in several fatty acid treatments, indicating selective toxicity toward nematodes rather than plants [10].

Table 2: Nematicidal Activity of Nonanoic Acid and Derivatives

Nematode SpeciesCompoundEffective ConcentrationEffectApplication Method
Meloidogyne javanicaMethyl pelargonate≥0.8 μl a.i./literReduced gall numbersLaboratory bioassay
Meloidogyne incognitaMethyl pelargonate3.2-4.8 μl a.i./literReduced egg productionSoil drench
Heterodera glycinesMethyl pelargonate1.6-6.4 μl a.i./literReduced cyst formationWeekly soil drench
General plant-parasitic nematodesNonanoic acid derivativesVariableMortality and development inhibitionVarious

Antifungal Action Against Pathogenic Fungi

Direct Antifungal Activity

Nonanoic acid demonstrates potent antifungal activity against multiple pathogenic fungal species through direct inhibition mechanisms [11] [12]. Research using agar diffusion methods shows that nonanoic acid at 50 microgram concentrations exhibits strong antifungal activity against Trichophyton mentagrophytes, producing inhibition zones with diameters of approximately 16 millimeters [11] [12]. This represents the first documented report of nonanoic acid as a major antifungal substance isolated from Hibiscus syriacus root extracts [11] [12].

Structural analysis confirms nonanoic acid identity through nuclear magnetic resonance spectroscopy and electrospray ionization mass spectrometry measurements [11] [12]. The compound demonstrates concentration-dependent inhibition of spore germination and mycelial growth in plant pathogenic fungi, including Moniliophthora roreri and Crinipellis perniciosa [13]. These findings establish nonanoic acid as an effective inhibitor of both spore germination and mycelial development processes in diverse fungal pathogens [13].

Membrane-Mediated Antifungal Mechanisms

Research investigations reveal that nonanoic acid exerts antifungal effects through disruption of fungal cell membrane integrity [14]. The compound inserts itself into lipid bilayers of fungal membranes, compromising membrane structure and resulting in uncontrolled release of intracellular electrolytes and proteins [14]. This membrane disruption ultimately leads to cytoplasmic disintegration of fungal cells and cessation of growth [14].

Studies demonstrate that fatty acid antifungal activity depends on chemical composition and environmental pH conditions [14]. The mechanism involves accumulation of intracellular reactive oxygen species and consequent loss of mitochondrial membrane potential in target organisms [14]. Additional research indicates that fatty acids can inhibit topoisomerase enzymes involved in DNA strand breaking and repair processes necessary for cellular replication, transcription, and recombination [14].

Species-Specific Antifungal Effects

Experimental studies demonstrate variable antifungal effectiveness of nonanoic acid against different fungal species [15]. Research using Cleome viscosa root exudates containing nonanoic acid derivatives shows differential effects on Aspergillus species, with both Aspergillus niger and Aspergillus tamarii exhibiting colony color changes, while Aspergillus fumigatus demonstrates no observable effects [15]. These findings suggest species-specific sensitivity patterns and potential allelopathic mechanisms [15].

Analysis of volatile organic compounds reveals that nonanoic acid functions as a secondary metabolite in various microbial systems [16]. Gas chromatography-mass spectrometry studies identify nonanoic acid among eleven antimicrobial metabolites produced by antagonistic fungal strains [17]. The compound contributes to broad-spectrum antifungal activity against Diaporthe eres, Epicoccum sorghinum, Fusarium graminearum, Phomopsis species, and Botryosphaeria dothidea [17].

Table 3: Antifungal Activity of Nonanoic Acid Against Pathogenic Fungi

Fungal SpeciesConcentration/AmountInhibition Zone/EffectMechanism
Trichophyton mentagrophytes50 μg16 mm diameterDirect antifungal action
Moniliophthora roreriConcentration-dependentMycelial growth inhibitionCell membrane disruption
Crinipellis perniciosaConcentration-dependentSpore germination inhibitionSpore germination prevention
Aspergillus nigerEffect observedColony color changeAllelopathic effect
Aspergillus tamariiEffect observedColony color changeAllelopathic effect
Candida glabrataDetected in secretomeMetabolic presenceSecondary metabolite

Anticonvulsant Properties and Histone Deacetylase Inhibition

Seizure Control Mechanisms

Nonanoic acid demonstrates significant anticonvulsant properties in both in vitro and in vivo experimental models [18] [19]. Research using pentylenetetrazol-induced seizure models shows that nonanoic acid at 1 millimolar concentrations reduces epileptiform discharge frequency to 23.2 percent of baseline levels, representing superior performance compared to valproic acid, which achieves only 77.1 percent reduction [18] [19]. The compound exhibits dose-dependent seizure control effectiveness, with significant improvement observed at 0.5 millimolar concentrations [19].

In vivo studies using electrical stimulation models of status epilepticus demonstrate that nonanoic acid administration results in substantial spike frequency reductions of 46.6 to 28.3 percent of baseline in the first three hours following treatment [19]. The compound shows enhanced effectiveness compared to valproic acid in controlling both electrographic seizures and behavioral seizure manifestations [19]. Research indicates that nonanoic acid provides significant improvement in seizure severity during the first hour, with elevated seizure control maintained at later time points [19].

Histone Deacetylase Inhibition Profiles

Comprehensive analysis reveals that nonanoic acid exhibits minimal histone deacetylase inhibitory activity compared to valproic acid [18] [19]. Studies using commercial histone deacetylase activity assays demonstrate that nonanoic acid shows minimal inhibitory effects at concentrations up to 10 millimolar, contrasting sharply with valproic acid, which produces dose-dependent inhibition reaching 82.9 percent at 10 millimolar concentrations [19]. This differential activity profile suggests reduced potential for teratogenic side effects associated with histone deacetylase inhibition [19].

Research investigations confirm that nonanoic acid lacks significant histone deacetylase inhibitory effects across multiple enzyme isoforms [20]. Studies using purified histone deacetylase enzymes and nuclear extracts demonstrate that nonanoic acid does not significantly inhibit class I or class II histone deacetylases at therapeutically relevant concentrations [20]. These findings indicate that anticonvulsant effects occur through mechanisms independent of histone deacetylase inhibition [19].

Neuroprotective Effects

Experimental studies demonstrate that nonanoic acid provides substantial neuroprotective effects following status epilepticus induction [19]. Histological analysis reveals that nonanoic acid treatment preserves 98.2 percent of hilar neurons compared to vehicle controls, representing significantly superior protection compared to both vehicle treatment and valproic acid administration [19]. This neuroprotective effect occurs independently of seizure control activity, suggesting distinct mechanisms for seizure suppression and neuronal preservation [19].

Research using Nissl staining and quantitative analysis confirms that nonanoic acid prevents neuronal loss in the dentate gyrus hilus, a brain region particularly vulnerable to status epilepticus-induced damage [19]. The compound demonstrates superior neuroprotective efficacy compared to both vehicle controls and established antiepileptic medications [19]. These findings suggest potential disease-modifying effects that extend beyond acute seizure control to include long-term neuronal preservation [19].

Comparative Anticonvulsant Efficacy

Dose-response studies reveal that nonanoic acid requires lower concentrations than valproic acid to achieve equivalent seizure control effects [19]. Research demonstrates improved effectiveness at 0.5 millimolar concentrations with minimal liability for adverse effects at therapeutically active doses [19]. The compound exhibits enhanced seizure control potency in drug-resistant epilepsy models, including status epilepticus induced through perforant pathway stimulation [19].

Mechanistic studies suggest that nonanoic acid anticonvulsant effects occur through direct cellular mechanisms rather than through ketone body formation or glucose metabolism alterations [19]. The rapid time frame of seizure control in glucose-rich artificial cerebrospinal fluid indicates structurally specific fatty acid mechanisms rather than metabolic effects [19]. Research continues to investigate potential involvement of phosphoinositide signaling pathways in mediating anticonvulsant activity [19].

Table 4: Anticonvulsant Properties and Histone Deacetylase Inhibition

Model/AssayNonanoic Acid EffectComparison to VPAClinical Relevance
In vitro PTZ model (1 mM)23.2 ± 8.2% of baselineSuperior (VPA: 77.1%)Potential epilepsy treatment
In vivo status epilepticus46.6-28.3% spike reductionMore effective than VPAStatus epilepticus control
Low Mg²⁺ modelStronger than VPAEnhanced seizure controlSeizure prevention
HDAC inhibition assayMinimal inhibition up to 10 mMNo HDAC inhibition vs VPAReduced side effects
Histone acetylationNo significant effectLower teratogenic potentialLower teratogenicity risk
Neuroprotection (hilus)98.2 ± 5.9% protectionBetter neuroprotectionDisease modification potential

Nonanoic acid undergoes extensive microbial biodegradation through multiple well-characterized pathways in both aerobic and anaerobic environments. The primary degradation mechanism involves beta-oxidation, which accounts for the majority of nonanoic acid mineralization in natural systems [1].

Aerobic Biodegradation Mechanisms

The beta-oxidation pathway represents the predominant route for aerobic nonanoic acid degradation. This process involves a cyclical series of four enzymatic reactions: dehydrogenation, hydration, dehydrogenation, and thiolysis, which progressively remove two-carbon acetyl-coenzyme A units from the fatty acid chain [1] [2]. Key microorganisms capable of utilizing this pathway include Pseudomonas putida, Acinetobacter anitratum, Alcaligenes species, Rhodococcus aetherivorans, and various Mycobacterium species [1] [3]. The genetic machinery underlying this process involves the bad-ali gene cluster, which encodes essential enzymes including acyl-coenzyme A dehydrogenase, beta-hydroxyacyl-coenzyme A dehydrogenase, and thiolase [1].

Alternative aerobic pathways provide additional routes for nonanoic acid metabolism when structural constraints prevent direct beta-oxidation. Alpha-oxidation combined with beta-oxidation enables degradation of fatty acids with methyl substituents at the alpha-carbon position, primarily demonstrated in Alcaligenes species [1]. Omega-oxidation followed by beta-oxidation allows metabolism of compounds with terminal methyl groups, as observed in Mycobacterium species isolated from hydrocarbon-contaminated sediments [1]. The aromatization pathway, though less common, converts alicyclic carboxylic acids through hydroxylation and subsequent ring cleavage, primarily utilized by Arthrobacter species and certain Alcaligenes strains [1].

Anaerobic Biodegradation Processes

Anaerobic degradation of nonanoic acid proceeds through distinct mechanisms involving various electron acceptors. Research demonstrates that nitrate-reducing bacteria, sulfate-reducing bacteria, iron-reducing bacteria, and methanogenic consortia can metabolize nonanoic acid under oxygen-limited conditions [1] [4]. The anaerobic pathway typically involves conversion to benzoyl-coenzyme A intermediates, followed by ring cleavage and further metabolism through modified beta-oxidation cycles [1]. These processes are particularly important in sedimentary environments and subsurface systems where oxygen availability is limited.

Biodegradation Kinetics and Environmental Factors

Quantitative studies reveal rapid biodegradation rates for nonanoic acid under various environmental conditions. In soil environments, nonanoic acid exhibits half-lives of 2.1 days at 12°C and 1.1 days at 20°C, demonstrating temperature-dependent degradation kinetics [5]. Biodegradation studies using non-acclimated activated sludge show total organic carbon removal ratios of 99%, with biochemical oxygen demand values of 0.59 grams per gram after five days incubation [5] [6]. These results indicate that nonanoic acid is readily biodegradable and does not persist in environmental media.

The effectiveness of biodegradation varies with microbial community composition and environmental conditions. Mixed bacterial communities consistently demonstrate superior degradation rates compared to pure cultures, suggesting the importance of syntrophic relationships and complementary metabolic pathways [1]. Factors influencing degradation rates include electron acceptor availability, pH, temperature, nutrient availability, and the presence of co-substrates or inhibitory compounds.

Atmospheric Degradation via Hydroxyl Radicals

Nonanoic acid undergoes rapid atmospheric degradation primarily through reaction with photochemically-produced hydroxyl radicals. The atmospheric chemistry of this compound is well-characterized, with specific rate constants and degradation products identified through both experimental and computational studies.

Hydroxyl Radical Reaction Kinetics

The gas-phase reaction between nonanoic acid and hydroxyl radicals proceeds with a rate constant of 9.8 × 10⁻¹² cubic centimeters per molecule per second at 25°C [7]. This rate constant, determined using structure estimation methods, indicates rapid atmospheric reactivity. Under typical atmospheric conditions with hydroxyl radical concentrations of 5 × 10⁵ molecules per cubic centimeter, nonanoic acid exhibits an atmospheric half-life of approximately 1.6 days [7]. This relatively short half-life demonstrates that nonanoic acid does not persist in the atmosphere and undergoes efficient removal through chemical oxidation processes.

Atmospheric Partitioning and Physical Behavior

Nonanoic acid exists exclusively in the vapor phase under ambient atmospheric conditions. With a vapor pressure of 1.65 × 10⁻³ millimeters of mercury at 25°C, gas-particle partitioning models predict complete vapor-phase partitioning for this compound [7]. This physical behavior is consistent with the molecular weight and volatility characteristics of medium-chain fatty acids. The vapor-phase distribution ensures that hydroxyl radical reactions represent the primary atmospheric loss mechanism, as particle-phase processes are not relevant for this compound.

Photochemical Oxidation Mechanisms

Direct photolysis does not contribute significantly to atmospheric degradation of nonanoic acid. The compound lacks chromophores that absorb at wavelengths greater than 290 nanometers, rendering it insensitive to direct solar photolysis under environmental conditions [7]. However, photosensitized oxidation processes can contribute to atmospheric transformation in the presence of organic chromophores.

Recent investigations of photosensitized oxidation demonstrate significant reactivity in the presence of environmental photosensitizers [8] [9]. Studies using 4-benzoylbenzoic acid as a molecular photosensitizer show oxygen uptake rates of 4.7 ± 0.8 × 10⁻⁵ millimoles of oxygen per second at 1:5 photosensitizer to nonanoic acid ratios under solar-simulated irradiation [8]. Similarly, 4-imidazolecarboxaldehyde photosensitizer produces oxygen uptake rates of 1.5 ± 0.2 × 10⁻⁵ millimoles of oxygen per second under equivalent conditions [8]. These processes may be particularly relevant in marine atmospheric environments where dissolved organic matter and humic substances can act as environmental photosensitizers.

Atmospheric Transformation Products

Hydroxyl radical-initiated oxidation of nonanoic acid produces a complex mixture of oxidized products through hydrogen abstraction and subsequent radical chemistry [10]. The initial reaction involves hydrogen abstraction from various positions along the carbon chain, forming carbon-centered radicals that rapidly react with atmospheric oxygen to form peroxy radicals [10]. These peroxy radicals undergo further reactions including self-reactions, reactions with nitric oxide, and reactions with hydroperoxy radicals, leading to the formation of aldehydes, ketones, alcohols, and ultimately carbon dioxide and water [10].

The atmospheric oxidation process contributes to the formation of secondary organic aerosol components through the production of low-volatility oxidized products. However, the relatively short carbon chain length of nonanoic acid limits the formation of extremely low-volatility compounds compared to longer-chain fatty acids. The complete atmospheric mineralization of nonanoic acid occurs within several days under typical atmospheric conditions, preventing significant accumulation of transformation products.

Aquatic Toxicity to Algae and Invertebrates

Comprehensive aquatic toxicity testing reveals that nonanoic acid exhibits moderate toxicity to algae and aquatic invertebrates, with toxicity levels comparable to other medium-chain fatty acids and soap compounds. The available data encompass standardized testing protocols and provide reliable endpoints for environmental risk assessment.

Algal Toxicity Assessment

Toxicity testing with green algae demonstrates concentration-dependent growth inhibition and physiological effects. Studies using Pseudokirchneriella subcapitata under standardized OECD Test Guideline 201 conditions show a 72-hour ErC50 (effective concentration causing 50% growth rate inhibition) of 25 milligrams per liter [15]. The corresponding no-observed-effect concentration (NOEC) for the same species and test duration is 5.66 milligrams per liter [15], indicating that effects begin at concentrations approximately 4-fold lower than the ErC50 value.

Additional algal toxicity data from Chlorella vulgaris testing yields an LC50 (lethal concentration to 50% of test organisms) of 180 milligrams per liter [5] [16]. The higher tolerance of Chlorella vulgaris compared to Pseudokirchneriella subcapitata reflects species-specific sensitivity differences commonly observed in algal toxicity testing. These toxicity levels are consistent with those reported for soap compounds and other fatty acid derivatives, supporting the classification of nonanoic acid as moderately toxic to algae [16].

Invertebrate Toxicity Evaluation

Aquatic invertebrate toxicity testing focuses primarily on Daphnia magna, a standard test species for freshwater ecosystems. Multiple studies report consistent 48-hour EC50 values of 96 milligrams per liter for acute toxicity [17] [15]. These values represent concentrations causing immobilization in 50% of exposed organisms and provide the basis for acute toxicity classification.

The toxicity mechanism appears to involve disruption of cellular membrane integrity and osmotic regulation, consistent with the surfactant properties of fatty acids [17]. The relatively high toxicity concentrations required indicate that nonanoic acid does not exhibit extreme acute toxicity to aquatic invertebrates, but concentrations above 100 milligrams per liter pose significant risk to sensitive aquatic organisms.

Fish Toxicity and Vertebrate Effects

Fish toxicity testing provides additional perspective on aquatic vertebrate sensitivity to nonanoic acid exposure. Studies with fathead minnow (Pimephales promelas) using OECD Test Guideline 203 protocols show 96-hour LC50 values of 104 milligrams per liter [17]. Rainbow trout (Oncorhynchus mykiss) testing yields similar results with 96-hour LC50 values of 91 milligrams per liter [15]. These values indicate moderate acute toxicity to fish species, with sensitivity levels comparable to invertebrate responses.

Comparative data from related fatty acids support the observed toxicity patterns. Studies with capric acid (decanoic acid) show 48-hour LC50 values of 20 milligrams per liter for red killifish (Oryzias latipes) and 41 milligrams per liter for gammarus (Hyale plumulosa) [16]. The higher toxicity of the longer-chain capric acid compared to nonanoic acid demonstrates the established relationship between fatty acid chain length and aquatic toxicity.

Toxicity Classification and Environmental Implications

Based on standardized toxicity classification systems, nonanoic acid falls within the moderate toxicity category for aquatic organisms. The consistently observed LC50 and EC50 values in the range of 25-104 milligrams per liter place the compound above the highly toxic threshold (< 1 milligram per liter) but below the practically non-toxic classification (> 100 milligrams per liter for most endpoints) [18].

The aquatic toxicity profile indicates that environmental concentrations of nonanoic acid are unlikely to pose significant risk to aquatic ecosystems under normal use conditions. However, direct discharge or accidental releases could result in localized effects on sensitive aquatic organisms. The moderate toxicity combined with rapid biodegradation and low bioaccumulation potential suggests that environmental effects would be acute and localized rather than chronic and widespread.

Physical Description

Liquid
Colorless or yellowish liquid; mp = 12.5 deg C; [Hawley]
colourless to pale yellow liquid

Color/Form

Colorless, oily liquid at ordinary temp; crystallizes when cooled
Yellowish oil

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Boiling Point

254.5 °C
Boiling point = 255.6 °C

Flash Point

133 °C (open cup)

Heavy Atom Count

11

Taste

UNPLEASANT TASTE
EXCELLENT COCONUT TASTE

Vapor Density

4.41 (Air = 1)

Density

0.9052 g/cu cm at 20 °C
0.901-0.906

LogP

3.42 (LogP)
3.42
log Kow = 3.42

Odor

FATTY ODOR
COCONUT AROMA
Slight odo

Odor Threshold

Odor threshold = 3-9 ppm (detection)
[HSDB] Odor threshold = "3.1 ppb (0.02 mg/m3) (detection)
Aroma threshold values: Detection: 3 to 9 ppm.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Unit:100 mgPurity:99%Physical liquid

Melting Point

12.4 °C
12.3 °C

UNII

97SEH7577T

Related CAS

14047-60-0 (hydrochloride salt)
23282-34-0 (potassium salt)
29813-38-5 (calcium salt)
5112-16-3 (cadmium salt)
7640-78-0 (zinc salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

/EXPL THER/ The treatment for patients with genetic disorders of mitochondrial long-chain fatty acid beta-oxidation is directed toward providing sufficient sources of energy for normal growth and development, and at the same time preventing the adverse effects that precipitate or result from metabolic decompensation. Standard of care treatment has focused on preventing the mobilization of lipids that result from fasting and providing medium-chain triglycerides (MCT) in the diet in order to bypass the long-chain metabolic block. MCTs that are currently available as commercial preparations are in the form of even-chain fatty acids that are predominately a mixture of octanoate and decanoate. Recently, the use of odd-chain fatty acids has been proposed as an alternative treatment ... /The authors/ have shown previously that the even-numbered medium-chain fatty acids (MCFAs) that are found in MCT preparations can reduce the accumulation of potentially toxic long-chain metabolites of fatty acid oxidation (FAO). In the current study ... /they/ found that provision of odd-chain species does decrease the build-up of long-chain FAO intermediates in ... in vitro skin fibroblast model, but to a lesser extent than even-numbered MCFAs. /Odd-numbered medium-chain fatty acids (MCFAs)/

Pharmacology

Nonanoic Acid is a naturally-occurring saturated fatty acid with nine carbon atoms. The ammonium salt form of nonanoic acid is used as an herbicide. It works by stripping the waxy cuticle of the plant, causing cell disruption, cell leakage, and death by desiccation.

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

The epidermal response to 2 different irritants, nonanoic acid (NAA) and sodium lauryl sulfate (SLS), was investigated with 2 different methods. NAA 80% and SLS 4% were applied under occlusion for up to 24 hr. Elemental changes were determined in cryosections by x-ray microanalysis. Compared to unexposed skin a significantly higher sodium/potassium ratio was found after 6 hr in NAA-exposed skin and a lower ratio in SLS-exposed. At 24 hr both substances had induced similar changes, compatible with a cell injury. The findings demonstrate a time-dependent NAA and SLS response. With reverse transcription polymerase chain reaction, the mRNA expression of interleukin-1 alpha (IL-1 alpha), -1 beta (IL-1 beta), -6 (IL-6), and -8 (IL-8), tumor necrosis factor alpha (TNF alpha) and granulocyte macrophage colony stimulating factor (GM-CSF) in shave biopsies from irritated and unexposed skin was studied at 0, 4, 8, and 24 hr. NAA, but not SLS, induced an increase in mRNA expression for IL-6. mRNA-expression for GM-CSF was increased after SLS exposure, but not after NAA. These findings indicate a time and substance dependent difference in the up-regulation of mRNA for different cytokines in epidermis during the first 24 hr of the irritants' reaction. This might be the effect of differences in the irritants action on the cell membranes, which is also reflected by the differences found in the elemental content at 6 hr.
It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ...

Vapor Pressure

0.00165 [mmHg]
1.65X10-3 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

68937-75-7
112-05-0
67762-36-1

Metabolism Metabolites

INFUSION OF AN EMULSION CONTAINING 20% TRINONANOATE, 0.9% SODIUM CHLORIDE, & 1% SOYBEAN LECITHINS INTO DOGS RESULTED IN OXIDN OF NONANOIC ACID.
NONANOIC ACID IS METABOLIZED BY THE LIVER TO PRODUCE KETONE BODIES. METABOLISM OCCURS VIA BETA-OXIDATION, AND NO EVIDENCE WAS FOUND IN RATS OF CHAIN ELONGATION OR TISSUE STORAGE OF THE ACID. METAB OF THE TERMINAL PROPIONIC ACID RESIDUE RESULTS IN INCREASED GLUCOSE AND GLYCOGEN SYNTHESIS.

Wikipedia

Pelargonic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Uncategorized
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Solvent
Herbicides, Insecticides, Other substances, Repellents, Adjuvants, Fungicides

Methods of Manufacturing

Prepn from unsaturated hydrocarbons by the oxo process: Hill, U.S. pat 2,815,355 (1957 to Standard Oil of Indiana); from tall oil unsaturated fatty acids: Maggiolo, U.S. pat 2,865,937 (1958 to Welsbach); by oxidation of oleic acid: Mackenzie, Morgan, U.S. pat 2,820,046 (1958 to Celanese); from rice bran oil fatty acid: Mihara et al, U.S. pat 3,060211 (1962 to Toya Koatsu Ind). Purification: Port, Reiser, U.S. pat 2,890,230 (1959 to U.S.D.A.).
By oxidation of methylnonyl ketone; by oxidation of oleic acid; or from heptyl iodide via malonic ester synthesis.
By oxidation of nonyl alcohol or nonyl aldehyde; the oxidation of oleic acid, especially by ozone.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Nonanoic acid: ACTIVE
Fatty acids, C8-10: ACTIVE
FLAVORS USEFUL IN COCONUT, BERRY.
PELARGONIC ACID SHOWED STRONG ANTIBACTERIAL ACTIVITY AGAINST STREPTOCOCCUS FAECALIS IN SILKWORM LARVAE.
PLAQUE SAMPLES COLLECTED AFTER A NONANOATE-GLUCOSE MOUTH RINSE @ PH 8.0 SHOWED LESS ACID FORMATION AND GLYCOLYSIS. NONANOATE IS EFFECTIVE IN THE PRESENCE OF SUGAR IN INHIBITING GLYCOLYSIS & PREVENTING LOW PH PRODN FROM CARBOHYDRATES WHICH ARE LIKELY TO BE HIGHLY CARIOGENIC.
FEMA NUMBER 2784
For more General Manufacturing Information (Complete) data for NONANOIC ACID (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

SIMULTANEOUS GAS CHROMATOGRAPHIC SEPARATION OF A MIXT OF FATTY ACIDS, PHENOLS AND INDOLES INCL NONANOIC ACID IN CIGARETTE SMOKE IS DESCRIBED.

Clinical Laboratory Methods

Analyte: nonanoic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: nonanoic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)

Storage Conditions

Do not contaminate water, food, or feed by storage... . Keep conatiner tightly sealed when not in use. Store only in original container in a dry place inaccessible to children and pets. /Scythe herbicide (57% pelargonic acid)/

Interactions

Skin reactions to 40% nonanoic acid in propanol (NON) ... were evaluated by image analysis of 20 MHz B scan recordings (Dermascan C, Cortex Technology). 18 women, aged 18 to 45, were patch tested with 24-hr application time, and clinical and instrumental evaluations were performed at the beginning of the experiment, and 24 and 48 hr after patch testing. To check possible regional variations ... /NON/ was applied 2 x on the same forearm. As control tests, saline solution, propanol and sodium lauryl sulfate (SLS) 3% were applied. Echographic images were processed by a program enabling numerical representation of picture data, based on attribution of fictional values to the echoes' amplitudes, selection of amplitude bands of interest, binary transformation of the image, and calculation of the extension of areas reflecting within the same amplitude range. Sonographic recordings were evaluated by an amplitude interval marking hyporeflecting parts of the dermis (corresponding to edema and inflammatory infiltration), and by a band highlighting the entrance echo (epidermis) ... Evaluations showed that extension of the hypoechogenic area of the dermis increases according to intensity of inflammatory reaction for all irritant substances. A clear decrease in reflectivity of the epidermis echo at 24 hr was visible at SLS patch test test sites, whereas at patch test sites performed with NON ... there was a trend towards an increase in values of hyperreflecting pixels. No significant variations between data recorded at proximal compared to distal skin sites were observed ... /40% Nonanoic acid in propanol/

Dates

Last modified: 08-15-2023
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. A. Clemmenson et al. “Genome-Wide Expression Analysis of Human In Vivo Irritated Epidermis: Differential Profiles Induced by Sodium Lauryl Sulfateand Nonanoic Acid” Journal of Investigative Dermatology, vol. 130 pp. 2201-2210, 20104. P. Breeuwer et al. “Nonanoic Acid, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus oligosporus Sporangiospores by Dissipation of the pHGradient” Applied and Environmental Microbiology, vol. 63 pp. 178-185, 19975. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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